4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide
Description
4-(N,N-Diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at position 3. The benzamide moiety is functionalized with a sulfamoyl group bearing N,N-diallyl substituents. This structural configuration combines sulfonamide pharmacophores with heterocyclic motifs, a design strategy often employed in medicinal chemistry to enhance bioavailability and target specificity .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S/c1-5-13-27(14-6-2)32(29,30)19-11-9-18(10-12-19)21(28)24-23-26-25-22(31-23)20-15-16(3)7-8-17(20)4/h5-12,15H,1-2,13-14H2,3-4H3,(H,24,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSAUUGHBFTPRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)benzamide , with CAS number 891121-13-4, has garnered attention in the realm of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antiproliferative and antimicrobial activities, along with relevant research findings and case studies.
Structural Information
- Molecular Formula : CHNOS
- Molecular Weight : 452.5 g/mol
- Physical State : Solid (specific density and boiling point data are not available)
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 452.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antiproliferative Activity
Research indicates that This compound exhibits significant antiproliferative effects against various cancer cell lines. Notably, studies have reported its efficacy against:
- HepG2 (human liver cancer)
- MCF-7 (breast cancer)
- HCT116 (colon cancer)
The compound induces cell cycle arrest and apoptosis in cancer cells. This is achieved through the modulation of key signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
These findings suggest potential applications in treating bacterial infections.
Table 2: Biological Activity Overview
| Activity Type | Target Organisms/Cell Lines | Effect |
|---|---|---|
| Antiproliferative | HepG2, MCF-7, HCT116 | Induces cell cycle arrest and apoptosis |
| Antimicrobial | Staphylococcus aureus, E. coli | Inhibits bacterial growth |
Study 1: Anticancer Properties
In a study published in a peer-reviewed journal, researchers evaluated the cytotoxic effects of the compound on HepG2 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations. The study highlighted the potential of this compound as a lead candidate for further development in cancer therapy.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of the compound against Staphylococcus aureus and E. coli. The results demonstrated that the compound inhibited bacterial growth effectively at concentrations that were non-toxic to human cells, suggesting a favorable therapeutic index.
Toxicity and Safety
While extensive toxicity studies are lacking, preliminary assessments indicate that This compound is well-tolerated in animal models at doses up to 40 mg/kg. Further research is necessary to fully understand its safety profile and potential side effects.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
